molecular formula C7H3ClF2O2 B569405 4-Chloro-3,5-difluorobenzoic acid CAS No. 1160573-19-2

4-Chloro-3,5-difluorobenzoic acid

Cat. No.: B569405
CAS No.: 1160573-19-2
M. Wt: 192.546
InChI Key: PVIHLHXXVCVGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3,5-difluorobenzoic acid is an organic compound with the molecular formula C7H3ClF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and fluorine atoms at specific positions.

Scientific Research Applications

4-Chloro-3,5-difluorobenzoic acid has several scientific research applications, including:

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes when handling 4-Chloro-3,5-difluorobenzoic acid . Personal protective equipment and chemical impermeable gloves are recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-difluorobenzoic acid can be achieved through several methods. One common approach involves the use of 4-chloro-3,5-difluorobenzonitrile as a precursor. This compound undergoes hydrolysis, nitration, hydrogenation, and chlorination by diazotization to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-difluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can produce different benzoic acid derivatives .

Comparison with Similar Compounds

  • 2-Chloro-4,5-difluorobenzoic acid
  • 3,5-Difluorobenzoic acid
  • 2,4-Dichloro-3,5-difluorobenzoic acid

Comparison: 4-Chloro-3,5-difluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring. This arrangement imparts distinct chemical and physical properties, making it suitable for particular applications. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, which can be advantageous in certain research and industrial contexts .

Properties

IUPAC Name

4-chloro-3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIHLHXXVCVGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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